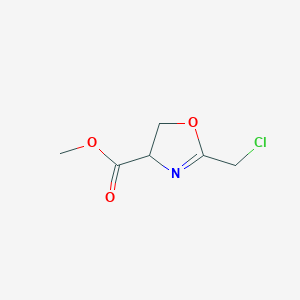

Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate

Description

Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound that contains an oxazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both ester and chloromethyl functional groups makes it a versatile intermediate for further chemical transformations.

Properties

IUPAC Name |

methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO3/c1-10-6(9)4-3-11-5(2-7)8-4/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPURWFSZKRPEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC(=N1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321371-33-9 | |

| Record name | 2-Chloromethyl-2-oxazoline-4-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α-halo ester with an amine to form the oxazole ring. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group at position 2 undergoes nucleophilic displacement with amines, alcohols, and thiols. This reactivity is critical for introducing functional groups or extending molecular complexity.

Table 1: Nucleophilic Substitution Reactions

Mechanistically, the reaction proceeds via an S<sub>N</sub>2 pathway , where the nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing chloride . Steric hindrance from the oxazole ring influences reaction rates and selectivity .

Cyclization and Ring-Opening Reactions

The oxazole ring participates in acid- or base-mediated transformations:

-

Ring-opening under acidic conditions : Treatment with HCl/EtOH hydrolyzes the oxazole to form α-amino ester intermediates, which can recyclize into alternative heterocycles .

-

Phosphoryl chloride (POCl₃)-assisted cyclization : Converts oxazole derivatives into chloromethyl intermediates for further functionalization (e.g., forming dichloromethyl variants) .

Example Pathway

-

POCl₃ treatment :

Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate → Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate . -

Nucleophilic displacement : The dichloromethyl product reacts with amines to yield bis-aminated derivatives .

Cross-Coupling Reactions

The chloromethyl group facilitates transition-metal-catalyzed couplings:

-

Suzuki-Miyaura coupling : Palladium catalysts enable aryl boronic acid insertion at the chloromethyl site, forming biaryl oxazole derivatives .

-

Buchwald-Hartwig amination : Aryl halides couple with oxazole-based amines under Pd catalysis .

Table 2: Cross-Coupling Examples

| Substrate | Catalyst System | Product | Yield | Source Citation |

|---|---|---|---|---|

| 4-Bromophenylboronate | Pd(PPh₃)₄, Cs₂CO₃ | 2-(4-Biphenylmethyl)oxazole | 63% | |

| 2-Fluorophenyl iodide | Pd₂(dba)₃, Xantphos | 2-(2-Fluorophenyl)oxazole amine | 58% |

Oxazole Ring Functionalization

The oxazole ring itself participates in electrophilic substitutions and cycloadditions:

-

Electrophilic aromatic substitution : Nitration or halogenation at position 5 occurs under HNO₃/H₂SO₄ or Cl₂/FeCl₃ conditions .

-

1,3-Dipolar cycloaddition : Reacts with alkynes to form pyridine-fused heterocycles .

Stability and Reaction Optimization

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate has shown potential in the development of pharmaceuticals due to its structural features that allow for modification and optimization:

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, modifications to the oxazole ring can enhance efficacy against resistant strains of bacteria .

- Anti-inflammatory Compounds : Studies have demonstrated that certain derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Materials Science

In materials science, this compound serves as a building block for synthesizing polymers and other materials:

- Polymerization : The compound can be used as a monomer in polymerization reactions to create novel materials with specific properties such as increased thermal stability and mechanical strength .

- Functional Coatings : It is also explored for use in functional coatings that require specific chemical properties such as hydrophobicity or adhesion .

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound highlighted its effectiveness against Staphylococcus aureus. The results indicated that modifications to the carboxylate group significantly enhanced antimicrobial potency compared to the parent compound.

Case Study 2: Polymer Development

Research involving the polymerization of this compound demonstrated that incorporating this compound into polyurethanes improved their mechanical properties while maintaining flexibility. This study suggests potential applications in creating durable materials for industrial use.

Mechanism of Action

The mechanism of action of Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the oxazole ring and functional groups allows for diverse interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(bromomethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate

- Methyl 2-(iodomethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate

- Methyl 2-(hydroxymethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate

Uniqueness

Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate is unique due to the presence of the chloromethyl group, which provides distinct reactivity compared to its bromo, iodo, or hydroxymethyl analogs. The chloromethyl group allows for specific nucleophilic substitution reactions that may not be as efficient with other halogens or functional groups.

Biological Activity

Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound with significant biological activity. Its structure features a chloromethyl group and an oxazole ring, which contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C₆H₈ClNO₃

- Molecular Weight: 177.58 g/mol

- CAS Number: 321371-33-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group can act as an electrophile, allowing the compound to participate in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids. This reactivity may lead to enzyme inhibition or modulation of cellular signaling pathways.

Antimicrobial Activity

Research has indicated that derivatives of oxazole compounds exhibit antimicrobial properties. This compound has shown potential as an antimicrobial agent against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of oxazole derivatives. This compound has been evaluated for its cytotoxic effects on cancer cell lines. The compound demonstrated dose-dependent inhibition of cell proliferation in vitro, suggesting its potential as a chemotherapeutic agent.

Research Findings and Case Studies

-

In Vitro Studies:

- A study conducted on various cancer cell lines demonstrated that this compound inhibited cell growth significantly at concentrations above 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

-

Antimicrobial Testing:

- In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 64 µg/mL, indicating moderate antibacterial activity.

-

Structure-Activity Relationship (SAR):

- Research highlighted that modifications on the oxazole ring could enhance biological activity. For instance, substituting different groups at the 2-position of the oxazole ring improved potency against certain cancer cell lines.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | Disruption of cell wall synthesis |

| Antimicrobial | Escherichia coli | 64 | Interference with metabolic pathways |

| Anticancer | HeLa Cells | <10 | Induction of apoptosis and cell cycle arrest |

| Anticancer | MCF-7 Cells | <10 | Inhibition of proliferation |

Q & A

Q. What are the common synthetic routes for Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate?

The synthesis typically involves functionalizing the oxazole ring with a chloromethyl group. A key approach includes:

- Step 1 : Suzuki coupling to assemble biphenyl intermediates (e.g., using 4-formyl phenylboronic acid and brominated oxazoline precursors) .

- Step 2 : Reduction of aldehyde intermediates to hydroxymethyl derivatives using sodium borohydride .

- Step 3 : Chlorination with thionyl chloride (SOCl₂) at low temperatures to convert hydroxymethyl to chloromethyl groups, achieving >95% yield .

- Crystallization : The compound is purified via recrystallization, with a reported melting point of 74–76°C .

Q. How is the compound characterized post-synthesis?

- Spectroscopy : ¹H/¹³C NMR and IR confirm structural integrity, focusing on the chloromethyl (–CH₂Cl) and oxazole ring signals.

- Chromatography : HPLC or GC-MS assesses purity (≥95% as per commercial standards) .

- X-ray crystallography : SHELX software refines crystal structures, particularly for resolving diastereomers or verifying stereochemistry in dihydro-oxazole derivatives .

Q. What storage conditions are recommended to maintain stability?

- Store at 2–8°C under an inert argon atmosphere to prevent hydrolysis of the chloromethyl group .

- Avoid exposure to moisture, heat, or reactive metals (e.g., aluminum), as chloromethyl derivatives can hydrolyze or corrode containers .

Advanced Research Questions

Q. What mechanistic challenges arise during the chlorination step?

- Side reactions : Thionyl chloride may over-chlorinate the oxazole ring or hydrolyze ester groups if reaction temperatures exceed –10°C .

- Competing pathways : The chloromethyl group’s electrophilicity can lead to dimerization; kinetic control via low-temperature conditions minimizes this .

- Safety : Chloromethyl intermediates are corrosive and require non-sparking equipment and grounded containers to mitigate explosion risks .

Q. How can computational modeling optimize reaction design?

- Density Functional Theory (DFT) : Predicts regioselectivity in Suzuki coupling by analyzing electron density at oxazole C2 vs. C4 positions .

- Molecular docking : Screens interactions with biological targets (e.g., cytochrome P450 enzymes) to guide derivatization for drug-discovery applications .

- Crystallographic data : SHELXL refines X-ray structures to resolve steric clashes in dihydro-oxazole conformers .

Q. How does the chloromethyl group’s reactivity compare to bromo/iodo analogs?

- Electrophilicity : Chloromethyl is less reactive than bromo or iodo derivatives, reducing unwanted nucleophilic substitutions but requiring harsher conditions for cross-coupling .

- Stability : Unlike bromo analogs, the chloromethyl group resists radical-mediated degradation, making it preferable for long-term storage .

Q. What strategies resolve contradictions in purity assessments between synthesis batches?

Q. How is this compound utilized in synthesizing bioactive molecules?

- Pharmaceutical intermediates : It serves as a precursor to angiotensin II receptor blockers (e.g., Telmisartan) via Suzuki cross-coupling and oxadiazole ring formation .

- Derivatization : The chloromethyl group undergoes nucleophilic substitution with amines or thiols to generate libraries for antimicrobial screening .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.